molecular formula C10H12N2O2 B028661 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 101167-13-9

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B028661
CAS No.: 101167-13-9
M. Wt: 192.21 g/mol
InChI Key: MLQQVSKLPBROCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . It is a derivative of 1,2,3,4-tetrahydronaphthalene, featuring a nitro group at the 7th position and an amine group at the 2nd position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific biochemical context .

Cellular Effects

The effects of this compound on cells are diverse and can influence various cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple steps. It can bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, certain threshold effects may be observed, while at high doses, toxic or adverse effects may occur .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with certain enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. It can interact with certain transporters or binding proteins, and can influence its own localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the nitration of 1,2,3,4-tetrahydronaphthalene followed by amination. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

7-nitro-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9/h2,4,6,9H,1,3,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQQVSKLPBROCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20632701
Record name 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101167-13-9
Record name 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Nitro-3,4-dihydro-2(1H)-naphthalenone (200 mg, 1.1 mmol) was combined with ammonium acetate (807 mg, 10.5 mmol), sodium cyanoborohydride (86 mg, 1.4 mmol) and MeOH (5 mL) and heated to 50° C. for 15 h. The reaction was cooled and concentrated under vacuum and the residue was partitioned between EtOAc and water. The organic layer was washed with 5% aqueous K2CO3, brine and dried over Na2SO4. The crude was concentrated under vacuum and purified by silica gel flash column chromatography (0-100% (90% DCM/9% MeOH/1% NH4OH)/DCM). Purification provided 130 mg (65%) of the desired amine as a brown oil. 1H NMR (400 MHz, DMSO-d6) δ 7.90-7.89 (m, 2H), 7.31 (d, J=8.5 Hz, 1H), 3.06-2.88 (m, 3H), 2.84-2.72 (m, 1H), 2.54-2.44 (m, 2H), 1.81 (d, J=35.2 Hz, 2H), 1.51-1.42 (m, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
807 mg
Type
reactant
Reaction Step Two
Quantity
86 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 2
Reactant of Route 2
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 3
Reactant of Route 3
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 4
Reactant of Route 4
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 5
Reactant of Route 5
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 6
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.